Nithiamide

Description

Nithiamide is an orally available antiprotozoan agent used in the treatment of vaginal trichomoniasis.

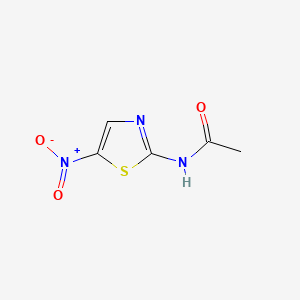

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c1-3(9)7-5-6-2-4(12-5)8(10)11/h2H,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRRDDHEMZLWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046391 | |

| Record name | Nithiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-40-9 | |

| Record name | 2-(Acetylamino)-5-nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nithiamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nithiamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nithiamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nithiamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nithiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminitrozole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITHIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CBM60191Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nithiamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for Nithiamide (also known as Aminitrozole or 2-acetamido-5-nitrothiazole), a compound of interest in pharmaceutical research. This document outlines the primary synthetic routes, precursor synthesis, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction to this compound Synthesis

This compound, with the chemical formula C₅H₅N₃O₃S, is a nitrothiazole derivative. Its synthesis primarily involves the introduction of an acetamido group and a nitro group onto a thiazole ring. The two main synthetic pathways to achieve this are:

-

Pathway A: Nitration of 2-aminothiazole to form the key intermediate 2-amino-5-nitrothiazole, followed by its acetylation.

-

Pathway B: Acetylation of 2-aminothiazole to form 2-acetamidothiazole, which is then nitrated to yield the final product, this compound.

This guide will detail a prominent method for synthesizing the key precursor, 2-amino-5-nitrothiazole, and then focus on the nitration of 2-acetamidothiazole to produce this compound, a well-documented route.

Synthesis of the Key Precursor: 2-Amino-5-nitrothiazole

A common and effective method for the synthesis of 2-amino-5-nitrothiazole avoids some of the more hazardous nitration and rearrangement procedures associated with other routes. This process begins with the bromination of N,N-dimethyl-2-nitroetheneamine, followed by a reaction with thiourea.

Quantitative Data for 2-Amino-5-nitrothiazole Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Purity (%) |

| N,N-dimethyl-2-nitroetheneamine | 116.12 | ~0.03 | 3.5 | - | - |

| Bromine | 159.81 | ~0.03 | 4.8 | - | - |

| Thiourea | 76.12 | ~0.04 | 3.0 | - | - |

| 2-Amino-5-nitrothiazole | 145.13 | - | 2.7 | 62 | 92.9 |

Experimental Protocol for 2-Amino-5-nitrothiazole Synthesis[1][2]

-

To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid, cooled to 17°C, add 4.8 g of bromine at a rate that maintains the reaction temperature below 25°C. An orange solid will form during the bromination.

-

After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form.

-

Stir the mixture for 1 hour and then dilute it with 25 ml of water.

-

Simultaneously, add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid at rates that keep the pH between 4 and 5 and the temperature below 30°C.

-

Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.

-

Filter the product, wash it with water, and dry to obtain 2-amino-5-nitrothiazole.

Synthesis of this compound (2-Acetamido-5-nitrothiazole)

A documented pathway for the synthesis of this compound involves the nitration of 2-acetamidothiazole.[1] This approach first requires the acetylation of 2-aminothiazole.

Step 1: Acetylation of 2-Aminothiazole (Representative Protocol)

While a specific protocol for the acetylation of 2-aminothiazole is not detailed in the search results, a general procedure can be inferred from the acetylation of similar compounds, such as 2-amino-5-methylthiazole.[1]

Experimental Protocol:

-

Dissolve 2-aminothiazole in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Allow the mixture to stand for several hours, during which the acetylated product will crystallize.

-

Dilute the mixture with water to precipitate the product fully.

-

Filter, wash with water, and dry the resulting 2-acetamidothiazole.

Step 2: Nitration of 2-Acetamidothiazole to this compound

The nitration of 2-acetamidothiazole to yield 2-acetamido-5-nitrothiazole (this compound) is a key step.[1]

Quantitative Data for this compound Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Notes |

| 2-Acetamidothiazole | 142.18 | Starting material for nitration |

| Nitric Acid (99-100%) | 63.01 | Nitrating agent |

| Acetic Anhydride | 102.09 | Reaction medium |

| This compound (2-Acetamido-5-nitrothiazole) | 187.18 | Final product |

Experimental Protocol for this compound Synthesis[1]

-

Prepare a nitrating mixture by adding 7 ml of acetic anhydride dropwise with stirring at 5°C to 3 ml of 99-100% nitric acid.

-

Add 2-acetamidothiazole portion-wise to this mixture, ensuring the temperature remains below 5°C.

-

The reaction mixture is then typically stirred for a period to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 2-aminothiazole.

Caption: Synthesis pathway of this compound from 2-aminothiazole.

Logical Relationship of Precursors

The synthesis of this compound is dependent on the availability of key precursors, which are derived from simpler starting materials.

Caption: Logical flow of precursors in this compound synthesis.

References

Nithiamide's Mechanism of Action in Parasitic Infections: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiamide, a nitrothiazole-based acetamide, is an antiprotozoal agent with demonstrated activity against a range of parasitic organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and biochemical effects within parasitic cells. The information presented herein is intended to support further research and drug development efforts in the field of antiparasitic chemotherapy.

Core Mechanism of Action

The primary mechanism of action of this compound in parasitic infections is believed to be the disruption of anaerobic energy metabolism through the inhibition of pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR). Additionally, like other nitroaromatic compounds, this compound's nitro group can be reduced within the parasite to form cytotoxic radicals, leading to a state of reductive stress and damage to cellular macromolecules.

Inhibition of Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR)

PFOR is a key enzyme in the anaerobic energy metabolism of many protozoan parasites, including Giardia intestinalis and Trichomonas vaginalis. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step in the parasite's energy production pathway. The structurally related nitrothiazole compound, nitazoxanide, has been shown to be a noncompetitive inhibitor of PFOR in various anaerobic parasites and bacteria. It is highly probable that this compound exerts its antiparasitic effect through a similar mechanism. By inhibiting PFOR, this compound effectively cuts off the parasite's central pathway for ATP synthesis under anaerobic conditions, leading to energy depletion and cell death.

Reductive Activation and Generation of Cytotoxic Radicals

A common feature of nitroaromatic drugs is their activation via reduction of the nitro group. This process is often carried out by nitroreductases present in the target parasite. The reduction of this compound is thought to generate a highly reactive nitro radical anion and other radical species. These radicals can then interact with and damage various cellular components, including DNA, proteins, and lipids.

This reductive stress also impacts the parasite's redox homeostasis. A key target of the broader class of nitroimidazole drugs is the thioredoxin system. These drugs have been shown to inhibit thioredoxin reductase and deplete intracellular thiol pools, such as glutathione. This disruption of the parasite's antioxidant defense system makes it more susceptible to oxidative damage and contributes to the drug's cytotoxic effect. While direct evidence for this compound's interaction with the thioredoxin system is limited, it is a plausible secondary mechanism of action.

Quantitative Data on this compound's In Vitro Activity

The following table summarizes the available quantitative data on the in vitro efficacy of this compound against various parasitic protozoa.

| Parasite Species | IC50 (µM) | Reference |

| Giardia intestinalis | 0.49 | [1] |

| Trichomonas vaginalis | 0.022 | [1] |

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a parasitic protozoan in vitro.

Materials:

-

Parasite culture medium

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed the wells of a 96-well plate with a suspension of the target parasite at a predetermined density.

-

Prepare serial dilutions of the this compound stock solution in the culture medium.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., temperature, CO2) for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for a further 2-4 hours.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package.

Thioredoxin Reductase Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on the thioredoxin reductase (TrxR) activity in parasite lysates.

Materials:

-

Parasite lysate

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

-

NADPH solution

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

This compound solutions of varying concentrations

-

Microplate reader

Procedure:

-

Prepare parasite lysates according to standard protocols.

-

In a 96-well plate, add the parasite lysate to the assay buffer.

-

Add the this compound solutions at different concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding NADPH and DTNB to each well.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

-

Calculate the percentage of TrxR inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the this compound concentration to determine its inhibitory potential.

Visualizations

Caption: Proposed mechanism of action of this compound in parasitic cells.

Caption: Experimental workflow for IC50 determination using an MTT assay.

References

In-Depth Technical Guide to the Biological Activity Screening of Nithiamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Nithiamide (N-(5-nitro-2-thiazolyl)-acetamide) and its structurally related derivatives. Due to the limited specific literature on "this compound derivatives," this guide focuses on the broader and more extensively researched class of 5-nitrothiazole amides and related compounds, which share the core pharmacophore of this compound and are predictive of its biological potential. This document details their synthesis, diverse biological activities, and the experimental protocols for their evaluation, with a focus on anticancer, antimicrobial, and antiprotozoal properties.

Introduction to this compound and its Derivatives

This compound is an antiprotozoal agent belonging to the 5-nitrothiazole class of compounds. The 5-nitrothiazole ring is a key pharmacophore responsible for a wide range of biological activities. Derivatives of this core structure are being actively investigated for their therapeutic potential in various diseases. The primary areas of investigation for these compounds include their efficacy against cancer, bacteria, fungi, and protozoa.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic route is the acylation of 2-amino-5-nitrothiazole with a suitable acylating agent.

General Synthesis Protocol:

A common method for synthesizing N-(5-nitro-2-thiazolyl)-acetamide derivatives involves the reaction of 2-amino-5-nitrothiazole with an appropriate acyl chloride or anhydride in the presence of a base.

-

Step 1: Preparation of 2-amino-5-nitrothiazole: This starting material can be synthesized through the nitration of 2-aminothiazole.

-

Step 2: Acylation: 2-amino-5-nitrothiazole is then reacted with an acyl chloride or anhydride in an inert solvent, often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen halide formed during the reaction.

-

Step 3: Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Anticancer Activity

Derivatives of 5-nitrothiazole have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 5-nitrothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MDA-MB-231 (Breast Cancer) | >100 | [1] |

| Compound 2 | MDA-MB-231 (Breast Cancer) | >100 | [1] |

| Compound 3 | MDA-MB-231 (Breast Cancer) | Statistically significant cytotoxicity at 100 µM | [1] |

| Thiazole Derivative A | A549 (Lung Cancer) | 48% inhibition at 5 µg/mL | [2] |

| Thiazole Derivative B | Bel7402 (Liver Cancer) | Low activity | [2] |

| Thiazole Derivative C | HCT-8 (Colon Cancer) | Low activity | [2] |

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [3] |

| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [3] |

Experimental Protocols

3.2.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

3.2.2. Scratch Assay for Cell Migration

This assay is used to assess the effect of compounds on cell migration.

-

Cell Seeding: Cells are grown to confluence in a multi-well plate.

-

Scratch Formation: A sterile pipette tip is used to create a "scratch" or a cell-free area in the monolayer.

-

Treatment: The cells are then treated with the test compounds.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0 and 24 hours).

-

Analysis: The rate of cell migration is determined by measuring the closure of the scratch area over time.

Signaling Pathways

Some thiazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway , which is a critical pathway for cell growth, proliferation, and survival in many cancers.[4] Inhibition of this pathway can lead to the suppression of tumor growth.

Antimicrobial Activity

This compound and its analogs exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Nitrothiazole-Thiazolidinone Hybrid 3b | M. tuberculosis | Low to sub-micromolar | [5] |

| Nitrothiazole-Thiazolidinone Hybrid 3b | MRSA | 0.25 | [5] |

| Nitrothiazole-Thiazolidinone Hybrid 3b | C. albicans | Low to sub-micromolar | [5] |

| Vancomycin (Control) | MRSA | 1 | [5] |

Experimental Protocols

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiprotozoal Activity

The primary therapeutic application of this compound is as an antiprotozoal agent. Its derivatives have shown potent activity against various protozoan parasites.

Data Presentation: In Vitro Antiprotozoal Activity

| Compound ID | Protozoan | IC50 (µM) | Reference |

| Compound 1 (5-nitrothiazole acetamide) | Giardia intestinalis | 0.122 | [1] |

| Compound 1 (5-nitrothiazole acetamide) | Trichomonas vaginalis | 2.24 | [1] |

| Metronidazole (Control) | Giardia intestinalis | 5.37 | [1] |

| Nitazoxanide (Control) | Giardia intestinalis | 1.22 | [1] |

| 5-nitro-2-aminothiazole-based amide 6 | Trypanosoma cruzi | nM concentrations | [6] |

| Benznidazole (Control) | Trypanosoma cruzi | - | [6] |

Experimental Protocols

5.2.1. In Vitro Susceptibility Testing of Protozoa

-

Parasite Culture: The protozoan parasites are maintained in axenic culture in a specific medium.

-

Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium in a 96-well plate.

-

Inoculation: A standardized number of parasites are added to each well.

-

Incubation: The plates are incubated under specific conditions (e.g., anaerobically at 37°C for 48 hours).

-

Determination of IC50: The number of viable parasites is determined, often by microscopy or using a viability dye. The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is then calculated.

Mechanism of Action

The antiprotozoal activity of 5-nitrothiazole derivatives is often attributed to the reduction of the nitro group within the parasite, leading to the formation of cytotoxic free radicals that damage cellular components.[7] Some derivatives have also been shown to inhibit specific enzymes in parasites, such as fructose-1,6-biphosphate aldolase in Giardia intestinalis.[1]

Conclusion

This compound and its structurally related 5-nitrothiazole derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and antiprotozoal agents warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute comprehensive screening programs for this promising class of therapeutic agents. Future research should focus on elucidating the precise mechanisms of action and optimizing the structure of these derivatives to enhance their efficacy and safety profiles.

References

- 1. Synthesis of nitro(benzo)thiazole acetamides and in vitro antiprotozoal effect against amitochondriate parasites Giardia intestinalis and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTT Journal [cttjournal.com]

- 6. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

Nithiamide: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Antiprotozoal Activity of N-(5-nitro-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Nithiamide, a nitrothiazole derivative with demonstrated antiprotozoal activity. This document consolidates key data on its chemical structure, physicochemical properties, and in vitro efficacy against pathogenic protozoa. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Identification

This compound, systematically named N-(5-nitro-1,3-thiazol-2-yl)acetamide, is a synthetic compound belonging to the nitrothiazole class. Its chemical identity is well-established through various spectroscopic and analytical techniques.

| Identifier | Value |

| IUPAC Name | N-(5-nitro-1,3-thiazol-2-yl)acetamide[1] |

| Molecular Formula | C5H5N3O3S[1] |

| SMILES | CC(=O)NC1=NC=C(S1)--INVALID-LINK--[O-][1] |

| InChI Key | UJRRDDHEMZLWFI-UHFFFAOYSA-N[1] |

| CAS Number | 140-40-9[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Weight | 187.18 g/mol | PubChem[1] |

| Appearance | Solid | Cayman Chemical[2] |

| Solubility | DMF: 3 mg/mLDMSO: 10 mg/mLEthanol: InsolublePBS (pH 7.2): Insoluble | Cayman Chemical[2] |

| λmax | 235, 339 nm | Cayman Chemical[2] |

Antiprotozoal Activity

This compound has demonstrated significant in vitro activity against amitochondriate protozoan parasites, including Giardia intestinalis and Trichomonas vaginalis. The following table summarizes its potency, as determined by the half-maximal inhibitory concentration (IC50).

| Organism | IC50 (µM) | Reference Drug (Metronidazole) IC50 (µM) | Reference Drug (Nitazoxanide) IC50 (µM) |

| Giardia intestinalis | 0.022 | 9.7 | 0.12 |

| Trichomonas vaginalis | 0.49 | 2.24 | Not Reported |

Data sourced from Navarrete-Vázquez, G., et al. (2015).[3][4]

Experimental Protocols

The following sections detail the methodologies for the in vitro evaluation of the antiprotozoal activity of this compound.

In Vitro Susceptibility Assay for Giardia intestinalis

This protocol outlines the procedure for determining the IC50 of this compound against Giardia intestinalis trophozoites.

References

- 1. Nicotinamide in type 1 diabetes. Mechanism of action revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide: Mechanism of action and indications in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of nitro(benzo)thiazole acetamides and in vitro antiprotozoal effect against amitochondriate parasites Giardia intestinalis and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Nitazoxanide

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Nitazoxanide, a broad-spectrum anti-infective agent. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological and chemical processes. It is important to note that the compound "Nithiamide" is not a recognized term in scientific literature; this guide focuses on Nitazoxanide, a thiazolide compound that is likely the subject of interest.

Introduction and Discovery

Nitazoxanide, with the IUPAC name [2-[(5-Nitro-1,3-thiazol-2-yl)carbamoyl]phenyl]ethanoate, is the first-in-class thiazolide compound.[1] It is a light yellow crystalline powder that is poorly soluble in ethanol and practically insoluble in water.[1][2] Originally discovered in the 1980s by Jean-François Rossignol at the Pasteur Institute, initial studies revealed its activity against tapeworms.[1][2] Subsequent in vitro studies demonstrated a much broader spectrum of activity.[2] Dr. Rossignol co-founded Romark Laboratories to bring Nitazoxanide to the market as an anti-parasitic drug.[1][2][3] It was first approved in the United States for the treatment of diarrhea caused by Cryptosporidium parvum and Giardia lamblia.[4][5] Over time, its potent antiviral and antibacterial properties have also been recognized, leading to its investigation for a wide range of infectious diseases.[4][6]

Physicochemical and Pharmacokinetic Properties

Nitazoxanide is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1][7] The physicochemical and pharmacokinetic properties of Nitazoxanide and tizoxanide are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O₅S | [1] |

| Molar Mass | 307.28 g·mol⁻¹ | [1] |

| Appearance | Light yellow crystalline powder | [1][2] |

| Solubility | Poorly soluble in ethanol, practically insoluble in water | [1][2][5] |

| Melting Point | Not available | [8] |

| Log P (analogs) | 1.01 - 1.44 | [9] |

| Aqueous Solubility (analogs) | 16 - 18 µg/mL | [9] |

Table 1: Physicochemical Properties of Nitazoxanide and its Analogs.

| Parameter | Value | Reference |

| Metabolism | Rapidly hydrolyzed to tizoxanide, then conjugated to tizoxanide glucuronide. | [1][10] |

| Active Metabolite | Tizoxanide | [1][11] |

| Protein Binding (Tizoxanide) | >99% | [1][4][11] |

| Peak Plasma Concentration Time | 1-4 hours post-oral administration | [1][11] |

| Elimination Half-life | Approximately 7.3 hours (urinary elimination of tizoxanide) | [11] |

| Excretion | Approximately 2/3 in feces and 1/3 in urine. | [1][10][11] |

| Effect of Food | Administration with food nearly doubles the bioavailability. | [10][11][12] |

Table 2: Pharmacokinetic Properties of Nitazoxanide.

Mechanism of Action

Nitazoxanide exhibits a broad spectrum of activity through multiple mechanisms of action, primarily by targeting the energy metabolism of anaerobic organisms and interfering with viral replication processes.

The primary mechanism of action of Nitazoxanide against anaerobic protozoa and bacteria is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system.[4][10][13][14] This enzyme is critical for the anaerobic energy metabolism of these organisms.[7] By inhibiting the PFOR-dependent electron transfer reaction, Nitazoxanide disrupts their metabolic pathways, leading to energy depletion and cell death.[7][13]

Caption: Inhibition of the PFOR enzyme by Nitazoxanide.

Nitazoxanide's antiviral mechanism is multifaceted. Against influenza viruses, it has been shown to selectively block the maturation of the viral hemagglutinin at a post-translational stage.[4] In the context of coronaviruses, it interferes with the maturation of the spike glycoprotein.[15] The broad-spectrum antiviral activity of Nitazoxanide is attributed to its ability to interfere with host cellular pathways that viruses exploit for replication, rather than targeting the virus directly.[3][16]

Caption: Antiviral mechanism of Nitazoxanide against influenza.

Experimental Protocols

The synthesis of Nitazoxanide generally involves the condensation reaction between an activated derivative of acetylsalicylic acid and 2-amino-5-nitrothiazole.[17][18][19]

Materials:

-

2-amino-5-nitrothiazole

-

o-acetylsalicyloyl chloride

-

Dichloromethane (anhydrous)

-

Triethylamine (anhydrous)

Procedure:

-

In a four-neck flask, dissolve 2-amino-5-nitrothiazole and o-acetylsalicyloyl chloride in anhydrous dichloromethane with stirring.[19]

-

Slowly add anhydrous triethylamine dropwise to the mixture.[18][19]

-

Heat the reaction mixture to 40-50°C and maintain for approximately 2 hours.[19]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[19]

-

After the reaction is complete, add water dropwise to induce crystallization.[19]

-

Stir the mixture for 1 hour to facilitate crystallization.[19]

-

Collect the resulting solid by suction filtration.[19]

-

Dry the solid to obtain crude Nitazoxanide.[18]

-

Recrystallize the crude product from ethanol to yield pure Nitazoxanide.[18]

Caption: General workflow for the synthesis of Nitazoxanide.

This protocol is based on methodologies used to determine the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of Nitazoxanide against C. difficile.[20]

Materials:

-

C. difficile strains

-

Wilkins-Chalgren broth

-

Nitazoxanide stock solution

-

Anaerobic incubation system (80% nitrogen, 10% carbon dioxide, 10% hydrogen)

Procedure:

-

Culture C. difficile strains in Wilkins-Chalgren broth under anaerobic conditions.[20]

-

Prepare serial dilutions of Nitazoxanide in the broth.

-

Inoculate the dilutions with a standardized suspension of the C. difficile strain.

-

Incubate the cultures anaerobically and observe for turbidity to determine the MIC (the lowest concentration that inhibits visible growth).

-

To determine the MBC, subculture aliquots from the clear tubes (at and above the MIC) onto agar plates.

-

Incubate the plates anaerobically and determine the lowest concentration that results in a significant reduction in bacterial colonies.

Biological Activity Data

The following table summarizes some of the reported biological activities of Nitazoxanide and its derivatives against various pathogens.

| Pathogen | Compound | Activity Metric | Value | Reference |

| HCoV-229E (Coronavirus) | Nitazoxanide | IC₅₀ | 0.05 - 0.15 µg/mL | [15] |

| HCoV-OC43 (Coronavirus) | Nitazoxanide | IC₅₀ | 0.05 - 0.15 µg/mL | [15] |

| HCoV-NL63 (Coronavirus) | Nitazoxanide | IC₅₀ | 0.05 - 0.15 µg/mL | [15] |

| Giardia lamblia | Nitazoxanide analog (FLP-6) | IC₅₀ | 0.54 µM | [21] |

| Giardia lamblia | Nitazoxanide analog (FLP-8) | IC₅₀ | 1.19 µM | [21] |

| E. coli | Nitazoxanide analog (5o) | MIC | 1.48 µM | [22] |

| P. aeruginosa | Nitazoxanide analog (5j) | MIC | 2.96 µM | [22] |

| Mycobacterium tuberculosis | Nitazoxanide | MIC | 20.34 µM | [22] |

Table 3: In Vitro Biological Activity of Nitazoxanide and its Analogs.

Metabolic Pathway

Upon oral administration, Nitazoxanide is rapidly metabolized into its active form, tizoxanide, which then undergoes further conjugation.

Caption: Metabolic pathway of Nitazoxanide.

References

- 1. Nitazoxanide - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Romark Initiates New Phase 3 Clinical Trial Of NT-300 For The Treatment Of COVID-19 - BioSpace [biospace.com]

- 4. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Nitazoxanide, a new drug candidate for the treatment of Middle East respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]

- 16. contractpharma.com [contractpharma.com]

- 17. Preparation method of nitazoxanide - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]

- 19. Nitazoxanide synthesis - chemicalbook [chemicalbook.com]

- 20. In Vitro and In Vivo Activities of Nitazoxanide against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Nithiamide (Amprolium): A Technical Guide on the Mode of Action Against Eimeria Species

Executive Summary

Coccidiosis, an intestinal disease caused by protozoan parasites of the genus Eimeria, represents a significant economic burden on the global poultry industry.[1][2] Control has historically relied on in-feed anticoccidial drugs. Nithiamide, more commonly known as amprolium, is a synthetic anticoccidial compound first introduced in 1960 that remains relevant, particularly in antibiotic-free production systems.[3] Its enduring use is attributed to a well-defined mode of action and a favorable safety profile.[3][4]

This document provides a detailed technical overview of the molecular mechanism by which amprolium exerts its effect against Eimeria species. It covers the core biochemical pathway, presents key quantitative data from pivotal studies, outlines detailed experimental protocols for efficacy evaluation, and provides visual diagrams of the key processes.

Core Mechanism of Action: Thiamine Antagonism

The primary mode of action of amprolium is the competitive inhibition of thiamine (vitamin B1) uptake by the Eimeria parasite.[1][5] Amprolium is a close structural analog of thiamine, allowing it to bind to the parasite's specific thiamine transport system.[3][6][7]

Key aspects of this mechanism include:

-

Competitive Binding: Amprolium directly competes with thiamine for access to the transporter proteins on the parasite's cell membrane.[3][4]

-

Selective Sensitivity: The thiamine transport system in Eimeria is approximately 50 times more sensitive to inhibition by amprolium than that of the host (chicken), which accounts for the drug's high safety margin.[3][5] A key study demonstrated that the inhibition constant (Ki) for amprolium was 7.6 µM for the parasite's transporter, compared to 323 µM for the host's intestinal cells.[8]

-

Metabolic Disruption: By blocking thiamine uptake, amprolium induces a state of thiamine deficiency within the parasite.[3] Thiamine is essential for the synthesis of thiamine pyrophosphate, a critical coenzyme for several decarboxylase enzymes involved in carbohydrate metabolism.[1][4] The inability to perform these vital metabolic functions effectively leads to starvation and cessation of parasite development.[3][6][9]

-

Life Cycle Stage Specificity: The drug is most efficacious against the asexual stages of the parasite's life cycle, particularly the first-generation trophozoites and developing schizonts.[4][10] This is because the demand for thiamine is highest during the rapid nuclear division of schizogony.[3] It also has a secondary suppressive effect on the sexual stages (gametogony) and the subsequent sporulation of oocysts.[4][5][11]

Quantitative Data Summary

The selective action of amprolium is quantified by differences in binding affinity for the parasite versus host thiamine transporters. Efficacy is measured by improvements in poultry performance metrics.

Table 1: Kinetic and Performance Data for Amprolium

| Parameter | Host (Chicken Intestinal Cells) | Eimeria tenella (Schizonts) | Source |

|---|---|---|---|

| Thiamine Uptake Kinetics | |||

| Michaelis Constant (Km) | 0.36 µM | 0.07 µM | [8] |

| Inhibition Constant (Ki) for Amprolium | 323 µM | 7.6 µM | [8] |

| Performance Metrics (Meta-Analysis) | Infected Unmedicated Control | Infected + Amprolium | |

| Feed Conversion Ratio (FCR) | 1.88 | 1.65 | [3] |

| Average Daily Gain (ADG) | 41.2 g | 46.7 g |[3] |

Note: A lower Km indicates a higher affinity of the transporter for thiamine. A lower Ki indicates a higher affinity of the inhibitor (amprolium) for the transporter.

Experimental Protocols

The efficacy of amprolium and other anticoccidials is primarily determined through standardized in vivo challenge studies.

Protocol: In Vivo Anticoccidial Sensitivity Test (AST)

This protocol outlines a standard battery cage or floor pen trial to assess the efficacy of an anticoccidial agent against a specific Eimeria species.

1. Objective: To determine the efficacy of amprolium in controlling the pathogenic effects of an Eimeria challenge in broiler chickens.

2. Materials:

-

Day-old broiler chicks of a standard commercial strain.[12]

-

Coccidia-free starter feed (unmedicated).

-

Amprolium (test article).

-

Sporulated oocysts of a specific Eimeria species (e.g., E. tenella).

-

Battery cages or floor pens with appropriate heating and lighting.

3. Experimental Design:

-

Animal Allocation: Randomly assign chicks to experimental groups (n=10 to 20 birds per replicate, with multiple replicates per group).

-

Groups:

-

Acclimation Period: House birds for approximately 12-14 days on anticoccidial-free feed to ensure they are susceptible to infection.

4. Procedure:

-

Medication: Begin administering medicated feed/water to Group C two days prior to infection (Day -2) and continue for the duration of the study (typically 7-8 days post-infection).

-

Infection (Day 0): Individually challenge each bird in Groups B and C via oral gavage with a predetermined dose of sporulated oocysts (e.g., 7.5 x 10⁴ for E. tenella).[13] Group A receives a sham inoculum (e.g., saline).

-

Observation Period: Monitor birds daily for clinical signs (e.g., morbidity, bloody droppings). The peak effect of infection is typically observed 5-7 days post-infection (dpi).

5. Data Collection and Endpoints:

-

Performance Metrics: Measure body weight gain (BWG) and feed conversion ratio (FCR) for each replicate pen from Day 0 to Day 7.[3][14]

-

Lesion Scoring (Day 6-7): A subset of birds from each group is euthanized. The relevant intestinal section (e.g., ceca for E. tenella) is examined and scored for gross lesions on a scale of 0 (no lesions) to 4 (severe lesions).[15][16]

-

Parasitological Analysis (Day 5-8): Collect fecal samples from each replicate group to determine the number of oocysts per gram (OPG) using a McMaster counting chamber.[13][17]

6. Data Analysis:

-

Analyze data using appropriate statistical methods (e.g., ANOVA).[13] Efficacy is determined by a statistically significant improvement in BWG and FCR, and a reduction in lesion scores and OPG in the medicated group compared to the infected control group.

Conclusion

This compound (amprolium) operates through a highly specific and well-elucidated mode of action: the competitive inhibition of thiamine transport in Eimeria parasites. This mechanism starves the parasite of a crucial vitamin required for carbohydrate metabolism, primarily impacting the rapidly dividing schizont stage. Its high selectivity for the parasite's transporter over the host's ensures a wide margin of safety. While resistance can develop, amprolium's unique mechanism continues to make it a valuable tool for coccidiosis control programs, particularly in rotation or shuttle strategies aimed at preserving the efficacy of other drug classes. Understanding this core mechanism is fundamental for its effective deployment and for the development of future anticoccidial therapies.

References

- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Six Natural Compounds and Their Derivatives on the Control of Coccidiosis in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. huvepharma.com [huvepharma.com]

- 4. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 5. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Amprolium - Wikipedia [en.wikipedia.org]

- 8. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cvear.com [cvear.com]

- 10. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Impact of Eimeria meleagrimitis and intermittent amprolium treatment on performance and the gut microbiome composition of Turkey poults [frontiersin.org]

- 17. researchgate.net [researchgate.net]

In Vitro Activity of Nithiamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Nithiamide (N-(5-nitro-2-thiazolyl)-acetamide) and its structural analogs. The document focuses on the antiprotozoal efficacy, experimental methodologies, and the proposed mechanism of action, presenting data in a clear and accessible format for researchers in the field of drug discovery and development.

Quantitative In Vitro Activity Data

The in vitro potency of this compound and its analogs has been evaluated against several protozoan parasites, primarily Giardia intestinalis and Trichomonas vaginalis. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative view of the structure-activity relationships.

Table 1: In Vitro Activity of this compound and Analogs against Giardia intestinalis

| Compound | Structure | IC50 (µM) | Reference |

| This compound (Acetamide derivative 9) | N-(5-nitro-2-thiazolyl)-acetamide | 0.053 | [1] |

| Valeroylamide derivative 10 | N-(5-nitro-2-thiazolyl)-pentanamide | 0.026 | [1] |

| Benzamide derivative 12 | N-(5-nitro-2-thiazolyl)-benzamide | 0.012 | [1] |

| Methylcarbamate derivative 13 | Methyl (5-nitro-2-thiazolyl)-carbamate | 0.010 | [1] |

| Ethyloxamate derivative 14 | Ethyl N-(5-nitro-2-thiazolyl)-oxamate | 0.021 | [1] |

| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | 5.36 | [1] |

| Nitazoxanide | 2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide | 1.21 | [1] |

Table 2: In Vitro Activity of this compound and Analogs against Trichomonas vaginalis

| Compound | Structure | IC50 (µM) | Reference |

| This compound (Acetamide derivative 9) | N-(5-nitro-2-thiazolyl)-acetamide | 0.029 | [1] |

| Valeroylamide derivative 10 | N-(5-nitro-2-thiazolyl)-pentanamide | 0.024 | [1] |

| Benzamide derivative 12 | N-(5-nitro-2-thiazolyl)-benzamide | 0.020 | [1] |

| Methylcarbamate derivative 13 | Methyl (5-nitro-2-thiazolyl)-carbamate | 0.022 | [1] |

| Ethyloxamate derivative 14 | Ethyl N-(5-nitro-2-thiazolyl)-oxamate | 0.009 | [1] |

| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | 0.26 | [1] |

| Nitazoxanide | 2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide | 0.059 | [1] |

Experimental Protocols

The following are detailed methodologies for the in vitro susceptibility testing of this compound and its analogs against Giardia intestinalis and Trichomonas vaginalis.

In Vitro Susceptibility Assay for Giardia intestinalis

This protocol is adapted from standard methods for determining the IC50 of compounds against G. intestinalis trophozoites.

Materials:

-

Giardia intestinalis trophozoites (e.g., ATCC 30957)

-

TYI-S-33 medium supplemented with bovine bile and fetal bovine serum

-

Test compounds (this compound and its analogs) dissolved in DMSO

-

Metronidazole and Nitazoxanide (as reference drugs)

-

96-well microtiter plates

-

Hemocytometer or automated cell counter

-

Anaerobic incubation system (e.g., GasPak™ jar)

-

Microplate reader

Procedure:

-

Parasite Culture: Culture G. intestinalis trophozoites in TYI-S-33 medium at 37°C. Subculture the parasites every 48-72 hours to maintain them in the logarithmic phase of growth.

-

Preparation of Drug Plates:

-

Prepare serial dilutions of the test and reference compounds in TYI-S-33 medium in a 96-well plate. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Include wells with medium only as a negative control (no drug) and wells with a known anti-giardial drug as a positive control.

-

-

Inoculation:

-

Harvest the trophozoites from culture flasks by chilling on ice for 10-15 minutes to detach the cells.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Count the trophozoites using a hemocytometer and adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).

-

Inoculate each well of the drug plate with the parasite suspension.

-

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

Determination of IC50:

-

After incubation, assess parasite viability. This can be done by several methods, including:

-

Microscopic Counting: Counting the number of viable, motile trophozoites in each well.

-

Colorimetric Assay (e.g., MTT assay): This assay measures the metabolic activity of the cells. Add MTT solution to each well, incubate, and then add a solubilizing agent. Read the absorbance at the appropriate wavelength.

-

-

Calculate the percentage of inhibition for each drug concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

In Vitro Susceptibility Assay for Trichomonas vaginalis

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and IC50 for compounds against T. vaginalis.

Materials:

-

Trichomonas vaginalis isolate (e.g., ATCC 30236)

-

Trypticase-Yeast extract-Maltose (TYM) medium supplemented with heat-inactivated horse serum

-

Test compounds and reference drugs dissolved in DMSO

-

96-well microtiter plates

-

Hemocytometer or automated cell counter

-

Anaerobic incubation system

-

Microplate reader (for colorimetric assays)

Procedure:

-

Parasite Culture: Maintain T. vaginalis cultures in TYM medium at 37°C, with subculturing every 24-48 hours.

-

Preparation of Drug Plates: Prepare serial dilutions of the compounds in TYM medium in a 96-well plate, similar to the protocol for G. intestinalis.

-

Inoculation:

-

Count the number of viable, motile trichomonads from a logarithmic phase culture.

-

Adjust the parasite concentration to approximately 2 x 10^5 cells/mL in fresh TYM medium.

-

Add the parasite suspension to each well of the prepared drug plate.

-

-

Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

-

Determination of MIC and IC50:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that results in no motile organisms as observed by microscopy.

-

For IC50 determination, a viability assay such as the resazurin reduction assay can be used. Add resazurin solution to each well, incubate for a few hours, and then measure the fluorescence.

-

Calculate the percentage of inhibition and determine the IC50 as described for G. intestinalis.

-

Mechanism of Action

The antiprotozoal activity of this compound and its 5-nitrothiazole analogs is contingent upon the reductive activation of the nitro group, a process that is specific to the anaerobic or microaerophilic environment of the target parasites.[2][3]

Reductive Activation: Anaerobic protozoa possess low redox potential electron-transport proteins, such as ferredoxin or flavodoxin.[2] These proteins donate electrons to the 5-nitro group of the thiazole ring, reducing it to a nitroso and subsequently to a hydroxylamine derivative and other short-lived, highly reactive cytotoxic intermediates.[2][4] This reductive process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[3][5]

Cellular Damage: The generated reactive intermediates are potent electrophiles that can interact with and damage various critical cellular macromolecules. The primary target is believed to be DNA, where the reactive species can cause strand breakage and loss of helical structure, ultimately leading to cell death.[2][6] Other potential targets include essential parasitic enzymes and structural proteins.

The selectivity of 5-nitrothiazoles for anaerobic protozoa over their aerobic mammalian hosts is attributed to the absence of the necessary low-redox-potential metabolic pathways in the host cells.[2]

Visualizations

Proposed Mechanism of Action of 5-Nitrothiazoles

Caption: Reductive activation of 5-nitrothiazoles in anaerobic protozoa.

Experimental Workflow for In Vitro Antiprotozoal Susceptibility Testing

Caption: General workflow for in vitro antiprotozoal drug susceptibility testing.

References

- 1. 2-acylamino-5-nitro-1,3-thiazoles: preparation and in vitro bioevaluation against four neglected protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Nithiamide: A Prospective Analysis of its Potential as an Anticoccidial Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The continuous use of existing anticoccidial drugs has led to the emergence of drug-resistant parasite strains, necessitating the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of Nithiamide, a nitrothiazole derivative, and evaluates its potential as a candidate for anticoccidial drug development. While direct evidence of this compound's efficacy against Eimeria species is limited in publicly available literature, its known antiprotozoal activity against other parasites, coupled with a plausible mechanism of action as a nicotinamide antagonist, warrants further investigation. This document outlines the chemical properties of this compound, its known biological activities, a hypothetical mechanism of action against Eimeria, and detailed experimental protocols for its future evaluation.

Introduction to this compound

This compound, chemically known as N-(5-nitro-1,3-thiazol-2-yl)acetamide, is a synthetic nitrothiazole compound.[1][2][3][4][5][6] It is also recognized by other names such as Aminitrozole and Acinitrazole.[1][5] Historically, this compound has been documented as an antiprotozoal agent with activity against various parasites.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₅N₃O₃S | [1][2][3][4] |

| Molecular Weight | 187.18 g/mol | [1][2][4] |

| CAS Number | 140-40-9 | [1][2] |

| IUPAC Name | N-(5-nitro-1,3-thiazol-2-yl)acetamide | [1] |

| Synonyms | Aminitrozole, Acinitrazole, 2-Acetamido-5-nitrothiazole | [1][5][7] |

| Appearance | Solid | [8] |

| Solubility | Soluble in DMSO and DMF; Insoluble in Ethanol and PBS (pH 7.2) | [8] |

Known Antiprotozoal Activity of this compound

While research on the anticoccidial effects of this compound is scarce, its efficacy against other protozoan parasites has been reported. This established activity provides a rationale for investigating its potential against Eimeria.

Table 2: In Vitro Activity of this compound against Protozoan Parasites

| Parasite | IC₅₀ (µM) | Reference |

| Giardia intestinalis | 0.49 | [8] |

| Trichomonas vaginalis | 0.022 | [8] |

Furthermore, this compound has been studied in a turkey model of histomoniasis, where its inclusion in the diet at 0.05% reduced mortality, indicating in vivo antiprotozoal efficacy in an avian host.[8]

Hypothetical Mechanism of Action as an Anticoccidial Agent

The potential anticoccidial activity of this compound may be attributed to its role as a nicotinamide (Vitamin B3) antagonist. Apicomplexan parasites, including Eimeria, are incapable of synthesizing nicotinamide de novo and are therefore dependent on salvaging it from their host.[9][10] This salvaged nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which are essential coenzymes in numerous metabolic pathways, including cellular respiration and redox reactions.[10][11][12][13]

By acting as a nicotinamide antagonist, this compound could competitively inhibit the uptake or utilization of nicotinamide by Eimeria, thereby disrupting NAD⁺ and NADP⁺ synthesis and leading to parasite death. This proposed mechanism is a key area for future research.

Experimental Protocols for Evaluating Anticoccidial Potential

To systematically evaluate this compound as a potential anticoccidial agent, a series of in vitro and in vivo experiments are required. The following protocols are based on established methodologies in the field of coccidiosis research.[2][14][15][16][17]

In Vitro Assays

In vitro assays provide a preliminary screening of a compound's efficacy and are crucial for reducing the number of animals used in subsequent in vivo studies.[2][15][16]

This assay assesses the ability of this compound to inhibit the invasion of host cells by Eimeria sporozoites and their subsequent intracellular development.

Materials:

-

Eimeria tenella oocysts

-

Madin-Darby Bovine Kidney (MDBK) or primary chicken kidney cells

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum

-

This compound stock solution (in DMSO)

-

Control anticoccidial drug (e.g., diclazuril)

-

96-well cell culture plates

-

Fluorescent dye for staining sporozoites (e.g., CFSE)

-

Quantitative PCR (qPCR) reagents for Eimeria DNA quantification

Procedure:

-

Cell Culture: Seed MDBK cells in 96-well plates and culture until a confluent monolayer is formed.

-

Sporozoite Excystation: Excyst E. tenella sporozoites from sporulated oocysts using standard procedures (e.g., glass bead grinding and incubation with bile and trypsin).

-

Drug Treatment: Pre-incubate the host cell monolayer with varying concentrations of this compound for 2 hours. A vehicle control (DMSO) and a positive control (diclazuril) should be included.

-

Infection: Add freshly excysted sporozoites to each well and incubate for 24-48 hours.

-

Assessment of Invasion and Replication:

-

Microscopy: For invasion assessment, sporozoites can be fluorescently labeled before infection, and the number of intracellular parasites can be counted at an early time point (e.g., 2 hours post-infection).

-

qPCR: For replication assessment, extract total DNA from the infected cells at a later time point (e.g., 48 hours post-infection) and quantify the amount of Eimeria DNA using qPCR targeting a parasite-specific gene.

-

-

Data Analysis: Calculate the percentage of inhibition of invasion and replication for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value.

In Vivo Efficacy Studies

In vivo studies in the target host are essential to evaluate the efficacy of a potential anticoccidial drug under conditions that mimic natural infection.

Experimental Design:

-

Animals: Day-old broiler chickens, raised coccidia-free.

-

Housing: Wire-floored cages to prevent reinfection from litter.

-

Diet: A balanced, unmedicated starter diet.

-

Treatments:

-

Non-infected, non-medicated control.

-

Infected, non-medicated control.

-

Infected, this compound-medicated (at various dietary concentrations).

-

Infected, positive control drug-medicated (e.g., salinomycin or diclazuril).

-

-

Infection: At approximately 14 days of age, orally inoculate birds in the infected groups with a known number of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).

-

Duration: The study typically runs for 7-10 days post-infection.

Parameters to be Measured:

-

Performance: Body weight gain and feed conversion ratio.

-

Oocyst Shedding: Total oocyst counts in feces collected over several days post-infection.

-

Lesion Scoring: At the end of the study, euthanize a subset of birds from each group and score the gross intestinal lesions characteristic of each Eimeria species.

-

Anticoccidial Index (ACI): Calculate the ACI to provide an overall measure of efficacy, incorporating performance and lesion score data.

Table 3: Sample Data Collection for In Vivo Efficacy Study

| Parameter | Day of Measurement | Description |

| Body Weight | Day 0 and Day 7 post-infection | To calculate weight gain. |

| Feed Intake | Daily | To calculate feed conversion ratio. |

| Oocyst Counts | Days 5-7 post-infection | To quantify parasite replication. |

| Lesion Scores | Day 7 post-infection | To assess intestinal pathology. |

Future Directions and Conclusion

The available evidence, while indirect, suggests that this compound is a plausible candidate for development as an anticoccidial agent. Its known activity against other protozoa and its potential to act as a nicotinamide antagonist provide a strong rationale for further investigation. The immediate next steps should involve comprehensive in vitro screening against a panel of Eimeria species, followed by in vivo efficacy and safety studies in chickens if promising in vitro activity is observed.

Furthermore, mechanistic studies to confirm the inhibition of the nicotinamide salvage pathway in Eimeria would be highly valuable. Should this compound prove to be an effective anticoccidial, its development could provide a new tool in the ongoing effort to control coccidiosis in poultry and address the challenge of drug resistance.

References

- 1. EP0182117A1 - Anticoccidial compostions - Google Patents [patents.google.com]

- 2. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]

- 3. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 4. CN101574342B - Application of nitazoxanide in preparing drug for resisting eimeria coccidium - Google Patents [patents.google.com]

- 5. This compound | C5H5N3O3S | CID 8798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ACETAMIDO-5-NITROTHIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Frontiers | Effects of Inorganic Zn and Cu Supplementation on Gut Health in Broiler Chickens Challenged With Eimeria spp. [frontiersin.org]

- 9. Evaluation of nitro compounds as feed additives in diets of Eimeria-challenged broilers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticoccidial activities of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine and other alpha 2 adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic potential of nicotinamide adenine dinucleotide (NAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US3382148A - Composition and methods for controlling coccidiosis in poultry - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Overview of Poultry Eimeria Life Cycle and Host-Parasite Interactions [frontiersin.org]

Nithiamide: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Nithiamide (N-(5-nitro-1,3-thiazol-2-yl)acetamide), an antiprotozoal agent. Due to the limited availability of public data, this document synthesizes known qualitative information and outlines detailed experimental protocols for the precise determination of its physicochemical properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound, enabling informed decisions in formulation, analytical method development, and stability assessment.

Introduction

This compound, also known as Aminitrozole and Acinitrazole, is a nitrothiazole derivative with established antiprotozoal activity. Its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its behavior in aqueous environments. Understanding the solubility and stability of this compound in aqueous solutions is paramount for the development of effective and stable pharmaceutical formulations, as well as for designing accurate analytical methodologies. This document aims to consolidate the available information on this compound's aqueous characteristics and to provide robust experimental frameworks for further investigation.

Chemical Identity

-

Molecular Weight: 187.18 g/mol [1]

Aqueous Solubility of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound is characterized by its limited solubility in aqueous media.

Qualitative Solubility Data

A summary of the qualitative solubility of this compound in various solvents is presented in Table 1. Notably, it is reported to be insoluble in Phosphate Buffered Saline (PBS) at a physiological pH of 7.2, which has significant implications for its behavior under biological conditions.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 3 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [3] |

| Ethanol | Insoluble | [3] |

| PBS (pH 7.2) | Insoluble | [3] |

Experimental Protocol for Quantitative Aqueous Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative data on this compound's aqueous solubility across a range of physiologically and pharmaceutically relevant pH values and temperatures, the shake-flask method is recommended.[4][5]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH at controlled temperatures.

Materials:

-

This compound reference standard

-

Aqueous buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

-

HPLC-grade water

-

Calibrated pH meter

-

Shaking incubator/water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS/MS method for this compound quantification

Procedure:

-

Prepare a series of aqueous buffers (e.g., phosphate, citrate) at the desired pH values.

-

Add an excess amount of this compound powder to a known volume of each buffer in sealed, inert vials. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.[6]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Perform the experiment in triplicate for each pH and temperature condition.

Data Analysis: The solubility is reported as the mean concentration (e.g., in mg/mL or µg/mL) with the standard deviation. A pH-solubility profile should be generated by plotting solubility against pH.

Aqueous Stability of this compound

The stability of this compound in aqueous solutions is a critical quality attribute that influences its shelf-life, therapeutic efficacy, and safety. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[2][7][8]

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation profile.

Typical Stress Conditions: [9]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

Thermal Degradation: Solid drug substance at 105 °C for 24 hours.

Experimental Protocol for a Forced Degradation Study

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and methanol

-